molecular formula C8H8ClNO3 B009122 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene CAS No. 102735-89-7

1-Chloro-5-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B009122
CAS No.: 102735-89-7
M. Wt: 201.61 g/mol
InChI Key: CIMSAJLMWBOEDI-UHFFFAOYSA-N
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Description

1-Chloro-5-methoxy-2-methyl-3-nitrobenzene is an aromatic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, featuring chloro, methoxy, methyl, and nitro substituents

Preparation Methods

The synthesis of 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Nitration: Introducing the nitro group (-NO2) to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Adding the chloro group (-Cl) through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst like iron(III) chloride.

    Methoxylation: Introducing the methoxy group (-OCH3) via a nucleophilic substitution reaction using methanol and a base.

    Methylation: Adding the methyl group (-CH3) using methyl iodide and a strong base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Chloro-5-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form different products depending on the reagents used.

    Substitution: The chloro group can be substituted with other nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).

    Substitution conditions: Aqueous or alcoholic solutions with bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and other substituted benzene compounds.

Scientific Research Applications

1-Chloro-5-methoxy-2-methyl-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. The nitro group, being an electron-withdrawing group, influences the electron density on the benzene ring, affecting its reactivity. The chloro and methoxy groups also play roles in directing electrophilic substitution reactions to specific positions on the ring.

Comparison with Similar Compounds

1-Chloro-5-methoxy-2-methyl-3-nitrobenzene can be compared with other similar compounds such as:

    1-Chloro-3-nitrobenzene: Lacks the methoxy and methyl groups, making it less reactive in certain substitution reactions.

    1-Methoxy-2-chloro-4-nitrobenzene: Similar structure but different positions of substituents, leading to different reactivity and applications.

    1-Chloro-2-methyl-4-nitrobenzene:

These comparisons highlight the unique combination of substituents in this compound, which confer distinct chemical properties and reactivity patterns.

Properties

IUPAC Name

1-chloro-5-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMSAJLMWBOEDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622488
Record name 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102735-89-7
Record name 1-Chloro-5-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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